molecular formula C17H21ClN2O2 B1401545 Ethyl 1-(4-chlorophenyl)-4-pentyl-1H-pyrazole-3-carboxylate CAS No. 93722-69-1

Ethyl 1-(4-chlorophenyl)-4-pentyl-1H-pyrazole-3-carboxylate

Cat. No.: B1401545
CAS No.: 93722-69-1
M. Wt: 320.8 g/mol
InChI Key: IXDWLEOTVAZJJG-UHFFFAOYSA-N
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Description

Ethyl 1-(4-chlorophenyl)-4-pentyl-1H-pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group and a pentyl chain, along with an ethyl ester functional group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-chlorophenyl)-4-pentyl-1H-pyrazole-3-carboxylate typically involves the condensation of 4-chlorophenylhydrazine with a suitable β-ketoester under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction temperature is maintained between 60-100°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-chlorophenyl)-4-pentyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various pyrazole derivatives with modified functional groups, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

Ethyl 1-(4-chlorophenyl)-4-pentyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-chlorophenyl)-4-pentyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 1-(4-chlorophenyl)-4-pentyl-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 1-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate
  • Ethyl 1-(4-bromophenyl)-4-pentyl-1H-pyrazole-3-carboxylate
  • Ethyl 1-(4-chlorophenyl)-4-ethyl-1H-pyrazole-3-carboxylate

These compounds share a similar pyrazole core structure but differ in their substituents, which can lead to variations in their chemical and biological properties

Properties

IUPAC Name

ethyl 1-(4-chlorophenyl)-4-pentylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O2/c1-3-5-6-7-13-12-20(15-10-8-14(18)9-11-15)19-16(13)17(21)22-4-2/h8-12H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDWLEOTVAZJJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CN(N=C1C(=O)OCC)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855706
Record name Ethyl 1-(4-chlorophenyl)-4-pentyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93722-69-1
Record name Ethyl 1-(4-chlorophenyl)-4-pentyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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